Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
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Description
Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.429. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antidiabetic Screening
- Synthesis and Characterisation : A study focused on synthesizing a series of derivatives related to indole compounds, evaluating their antimicrobial and antidiabetic activities. One such compound displayed remarkable antimicrobial activity and showed considerable efficacy in lowering fasting blood glucose levels in an animal model, comparing favorably to the known anti-diabetic drug metformin hydrochloride (Ramya, V., Vembu, S., Ariharasivakumar, G., & Gopalakrishnan, M., 2017).
Antimicrobial Peptide Indolicidin
- Mode of Action and Structure : Indolicidin, a cationic antimicrobial peptide, demonstrates high affinity for bacterial membranes and induces membrane disruption by channel formation. This property is crucial for its antibacterial activity (Falla, T., Karunaratne, D., & Hancock, R., 1996).
Anticancer Activity
- Novel Indole Compounds : The study on 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) revealed potent antitumor activity in preclinical models. It showed less neurotoxicity and avoided drug resistance mediated by P-glycoprotein (Ahn, S., Kearbey, J. D., Li, C. M., Duke, C. B., Miller, D. D., & Dalton, J., 2011).
Antioxidant Properties
- Free Radical-Scavenging Activity : Indolic compounds, related to tryptophan metabolism, possess antioxidant activities and may serve as preventive agents against diseases like cancer and oxidative stress (Cano, A., Alcaraz, O., & Arnao, M. B., 2003).
Corrosion Inhibition
- Effect on Mild Steel : Research on spiropyrimidinethiones, which includes indoline derivatives, showed significant inhibition of corrosion on mild steel in acidic solutions, indicating its potential in industrial applications (Yadav, M., Sinha, R., Kumar, S., & Sarkar, T., 2015).
Multi-component Reaction Applications
- Polyheterocyclic Systems : A study demonstrated the construction of unique polyheterocyclic systems involving indoline, which are important for the development of novel therapeutic agents (Cao, J., Yang, F., Sun, J., Huang, Y., & Yan, C., 2019).
DNA-Binding Studies
- Binding to Membranes and DNA : Indolicidin's ability to bind to DNA and membranes was explored, revealing multiple conformations involved in its antimicrobial action (Hsu, C., Chen, C., Jou, M., Lee, A., Lin, Y., Yu, Y., Huang, W., & Wu, S., 2005).
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(26-11-10-17-8-4-5-9-20(17)26)18-13-25(14-18)21-12-19(23-15-24-21)16-6-2-1-3-7-16/h1-9,12,15,18H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICECPQMVDHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.